molecular formula C4H5ClN4O B1413762 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide CAS No. 2168214-27-3

5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B1413762
CAS No.: 2168214-27-3
M. Wt: 160.56 g/mol
InChI Key: QPLONMKPBQJGGY-UHFFFAOYSA-N
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Description

5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide is a heterocyclic compound containing a triazole ring substituted with a chlorine atom and a methyl group. This compound is known for its stability and resistance to light and heat, making it a valuable component in various chemical and industrial applications .

Biochemical Analysis

Biochemical Properties

5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in nitrogen metabolism, such as amidases and hydrolases. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby altering the phosphorylation status of target proteins. This modulation can lead to changes in gene expression patterns and metabolic fluxes, ultimately affecting cell function and viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it has been found to inhibit certain hydrolases by binding to their active sites and preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can undergo degradation in the presence of strong acids or bases. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as altered metabolic rates and changes in gene expression profiles .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and exert beneficial effects on metabolic processes. At higher doses, it can induce toxic effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level triggers a significant change in the compound’s impact on the organism .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its biotransformation. The compound can be metabolized into various intermediates, which may further participate in biochemical reactions. These metabolic processes can influence the overall metabolic flux and the levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its hydrophobicity and affinity for certain biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound can determine its specific biochemical and cellular effects .

Preparation Methods

The synthesis of 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide typically begins with 1,2,4-triaminomethane as the starting material. The process involves a chlorination reaction followed by an aromatic triazole ring formation . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial products.

Comparison with Similar Compounds

5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide can be compared with other triazole derivatives, such as:

  • 5-chloro-1,3-dimethyl-1H-1,2,4-triazole
  • 3-chloro-5-methoxy-1-methyl-1H-1,2,4-triazole
  • 3-chloro-1,5-dimethyl-1H-1,2,4-triazole
  • 3-chloro-1-methyl-1H-1,2,4-triazole

These compounds share similar structural features but differ in their specific substitutions, leading to variations in their chemical properties and applications .

Properties

IUPAC Name

5-chloro-1-methyl-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4O/c1-9-4(5)7-3(8-9)2(6)10/h1H3,(H2,6,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLONMKPBQJGGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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